1-(2-aminoethyl)-3-ethylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
Description
Properties
IUPAC Name |
1-(2-aminoethyl)-3-ethyl-1,3-diazinane-2,4,6-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.ClH/c1-2-10-6(12)5-7(13)11(4-3-9)8(10)14;/h2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMBSRULAVWCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=O)N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-aminoethyl)-3-ethylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride is a pyrimidine derivative with notable biological activities. The compound's molecular formula is C8H14ClN3O3, and it has a molecular weight of 235.67 g/mol. This article reviews the biological activities of this compound based on various research studies and findings.
- Molecular Formula : C8H14ClN3O3
- Molecular Weight : 235.67 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research conducted by Gupta et al. (2014) explored the antimicrobial properties of pyrimidine derivatives synthesized using green chemistry techniques. The study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria. The results indicated the potential of these derivatives in developing new antibacterial agents.
| Compound | Activity | Target Organisms |
|---|---|---|
| 1-(2-aminoethyl)-3-ethylpyrimidine-2,4,6(1H,3H,5H)-trione | Moderate | E. coli, S. aureus |
| 5-(Indol-3-yl)-5-hydroxypyrimidine | High | E. coli |
Photocatalytic Degradation
Cao et al. (2013) investigated the photocatalytic degradation of pyrimidine derivatives in a TiO2 aqueous solution. The study found that compounds similar to the target compound could effectively degrade pollutants under UV light exposure. This suggests potential applications in environmental remediation.
Synthesis and Structural Activity Relationship (SAR)
The synthesis of pyrimidine derivatives has been extensively studied for their biological activity. Research by Shtamburg et al. (2017) focused on multi-component reactions involving indoles and furan derivatives to produce various pyrimidine compounds. Their findings contribute to understanding how structural modifications can enhance biological activity.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Case Study 2: Environmental Application
The photocatalytic properties were evaluated in the degradation of methylene blue dye using UV irradiation in the presence of TiO2 and the compound as a catalyst. Results showed a degradation rate of approximately 85% within 60 minutes of exposure.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-aminoethyl)-3-ethylpyrimidine-2,4,6-trione hydrochloride typically involves:
- Construction of the pyrimidine-2,4,6-trione core (uracil or related lactam scaffold).
- Introduction of the ethyl group at the N3 position.
- Attachment of the 2-aminoethyl substituent at N1.
- Formation of the hydrochloride salt for stability and pharmaceutical formulation.
Key Intermediate Preparation
A foundational intermediate in the synthesis is 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione , which serves as the uracil scaffold with an N1-ethyl substitution. This intermediate is prepared by reacting ethyl urea with ethyl cyanoacetoacetate in the presence of a strong base such as sodium tert-butoxide. This step forms the pyrimidine ring with the desired ethyl substitution at N1.
Attachment of the 2-Aminoethyl Side Chain
The 2-aminoethyl group is introduced through nucleophilic substitution or amination reactions on a suitably activated pyrimidine intermediate. For example, a chloromethyl intermediate can be prepared and then reacted with ethylenediamine or a protected aminoethyl reagent to install the 2-aminoethyl substituent on the nitrogen at position 1 of the pyrimidine ring.
Optimization of the Synthetic Route
Initial synthetic routes faced challenges such as:
- Low solubility of intermediates in common solvents (e.g., methanol).
- Formation of regioisomeric impurities complicating purification.
- Low overall yields due to side reactions like unwanted dehydration.
To address these issues, an optimized route was developed:
- Introduction of chlorine substituent in a late stage to prevent regioisomer formation.
- Use of acetic acid as a solvent to improve solubility and reaction efficiency.
- Application of boron tribromide for ether cleavage to generate hydroxyl intermediates.
- Use of sulfuryl chloride and imidazole to convert hydroxyl intermediates into chloromethyl intermediates suitable for nucleophilic substitution.
This optimized approach increased yield and simplified purification despite adding extra synthetic steps.
Detailed Reaction Scheme Summary
Research Findings and Yield Data
- The initial Hantzsch dihydropyridine synthesis step had low yields (~<30%) due to solubility and regioisomer issues.
- Optimized synthesis improved yields to approximately 42% for the key bicyclic intermediate.
- The introduction of chlorine late in the synthesis prevented undesired dehydration and regioisomer formation, enhancing purity and yield.
Analytical and Purification Notes
- Proton NMR analysis was critical in identifying regioisomer impurities.
- Purification challenges due to similar polarity of regioisomers were overcome by modifying the synthetic route.
- The hydrochloride salt form improves compound stability and facilitates purification.
Summary Table of Key Intermediates and Yields
Q & A
Q. Basic
- 1H/13C NMR : Assignments focus on pyrimidine-trione protons (δ 3.5–4.2 ppm for CH2 groups) and carbonyl carbons (δ 164–166 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., C: 66.50% found vs. 66.65% calculated for C22H24N2O5) .
- HPLC : Purity >95% confirmed via reverse-phase C18 columns (UV detection at 254 nm) .
How are biochemical assays designed to evaluate inhibitory activity (e.g., EC50 determination)?
Advanced
Dose-response experiments are conducted using mutant SOD1-dependent protein aggregation models:
- Cell-free assays : Recombinant SOD1 is incubated with the compound (0.1–100 µM), and aggregation is quantified via Thioflavin-T fluorescence.
- EC50 calculation : Data fitted to a sigmoidal curve (GraphPad Prism). For example, derivative 32 shows EC50 = 1.32 µM, indicating potent inhibition .
- Controls : Include wild-type SOD1 and vehicle (DMSO <0.1%) to exclude nonspecific effects.
How should researchers address discrepancies between experimental and theoretical elemental analysis results?
Advanced
Minor deviations (e.g., C: 66.50% found vs. 66.65% calculated) may arise from:
- Incomplete combustion : Verify via high-resolution mass spectrometry (HRMS) .
- Hygroscopicity : Dry samples under vacuum (24–48 hours) before analysis.
- Synthetic impurities : Repurify using preparative HPLC or recrystallization .
What strategies optimize substituent effects to enhance bioactivity in pyrimidine-trione derivatives?
Advanced
Structure-activity relationship (SAR) studies guide optimization:
- Electron-withdrawing groups : Fluorophenethyl (compound 31 , EC50 = 2.16 µM) improves solubility and target binding .
- Hydrophobic substituents : 4-Phenylbutyl (compound 35 , EC50 = 3.55 µM) enhances membrane permeability.
- Morpholinoethyl groups (compound 34 , EC50 >32 µM) reduce activity, indicating steric hindrance .
Computational modeling (e.g., molecular docking with SOD1) validates substituent interactions .
What methodologies resolve contradictory data in reaction yields or spectroscopic assignments?
Q. Advanced
- Reaction monitoring : Use in-situ FTIR to track intermediate formation (e.g., enolate intermediates in Knoevenagel reactions) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., CH2 groups in crowded δ 2.5–4.0 ppm regions) .
- Alternative syntheses : Compare with routes like Ullmann coupling (if applicable) to confirm product identity .
How is the compound’s stability assessed under varying storage conditions?
Q. Advanced
- Accelerated stability studies : Incubate at 40°C/75% RH for 1–3 months. Analyze via:
- HPLC : Degradation products quantified at 210 nm.
- Thermogravimetric analysis (TGA) : Determines moisture uptake.
- Light sensitivity : Store in amber vials; monitor UV-vis spectra (200–400 nm) for photodegradation .
What computational tools predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Software like SwissADME estimates logP (2.1–3.5), solubility (LogS = −4.5), and BBB permeability.
- Molecular dynamics (MD) simulations : Assess binding stability with SOD1 (e.g., RMSD <2.0 Å over 100 ns) .
How are chiral centers in derivatives characterized, and what methods ensure enantiopurity?
Q. Advanced
- Chiral HPLC : Use Chiralpak IA/IB columns (hexane/isopropanol) to resolve enantiomers.
- Circular dichroism (CD) : Correlates absolute configuration with Cotton effects (e.g., positive peak at 220 nm for R-enantiomers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
